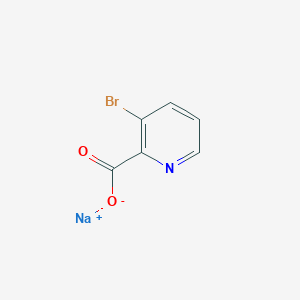

Sodium 3-bromopyridine-2-carboxylate

Description

Properties

IUPAC Name |

sodium;3-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2.Na/c7-4-2-1-3-8-5(4)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHXTFWQHRHDNV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrNNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400384 | |

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189933-55-8 | |

| Record name | Sodium 3-bromopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Sodium 3-bromopyridine-2-carboxylate: Properties, Synthesis, and Applications

Introduction

Sodium 3-bromopyridine-2-carboxylate is the sodium salt of 3-bromopyridine-2-carboxylic acid. While detailed experimental data for the salt is sparse in public literature, its chemical behavior is fundamentally derived from its parent acid. This guide provides a comprehensive overview of the chemical and physical properties of the parent acid, 3-bromopyridine-2-carboxylic acid, and outlines the synthesis and expected characteristics of its sodium salt. This molecule serves as a versatile building block in organic synthesis and a valuable ligand in coordination chemistry, making it a compound of significant interest to researchers in medicinal chemistry and materials science.

The structure incorporates a pyridine ring, a carboxylic acid (or carboxylate) group, and a bromine atom. This trifunctional arrangement offers multiple reactive sites, enabling its use as a pharmaceutical intermediate and a precursor for complex molecular architectures, including metal-organic frameworks (MOFs).

Physicochemical Properties

The properties of this compound are best understood by first examining its parent acid, 3-bromopyridine-2-carboxylic acid. The conversion to the sodium salt primarily modifies properties like solubility and melting point.

1.1. 3-Bromopyridine-2-carboxylic Acid

This is the foundational molecule from which the sodium salt is derived. Its key properties are summarized below.

Table 1: Physicochemical Properties of 3-Bromopyridine-2-carboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 30683-23-9 | [1][2][3] |

| Molecular Formula | C₆H₄BrNO₂ | [1][2][3] |

| Molecular Weight | 202.01 g/mol | [1][2][3] |

| Appearance | White to yellow powder/Light yellow Cryst. | [3] |

| Melting Point | 141-144 °C | [3] |

| Boiling Point (Predicted) | 315.7 ± 27.0 °C | [3] |

| Density (Predicted) | 1.813 g/cm³ | [2][3] |

| pKa (Predicted) | 2.29 ± 0.10 | |

| SMILES | OC(=O)c1ncccc1Br | [2] |

| InChIKey | KBDIRPOTVAODSA-UHFFFAOYSA-N | [2] |

1.2. This compound

-

Appearance: Expected to be a white to off-white crystalline solid.

-

Solubility: Significantly more soluble in water and polar protic solvents compared to its parent acid due to its ionic nature. It is expected to be less soluble in nonpolar organic solvents.

-

Melting Point: Expected to have a much higher melting point than the parent acid, likely decomposing at high temperatures rather than melting cleanly, which is characteristic of many sodium carboxylate salts.

-

Hygroscopicity: Like many salts, it may be hygroscopic and should be stored in a dry environment.

Diagram 1: Structural Representation

Caption: Structures of the parent acid and its corresponding sodium salt.

Synthesis and Preparation

The synthesis of this compound is a straightforward two-stage process: first, the synthesis of the parent acid, followed by its neutralization.

2.1. Synthesis of 3-Bromopyridine-2-carboxylic Acid

The synthesis of the parent acid typically starts from a more readily available precursor, such as 3-bromopyridine. One common synthetic route involves the ortho-lithiation of 3-bromopyridine followed by carboxylation.

Diagram 2: Synthetic Workflow

Caption: A common synthetic pathway from 3-bromopyridine.

2.2. Protocol: Preparation of this compound

This protocol describes the final neutralization step to form the sodium salt from the carboxylic acid.

Materials:

-

3-bromopyridine-2-carboxylic acid (1.0 eq)

-

Sodium hydroxide (NaOH) (1.0 eq) or Sodium bicarbonate (NaHCO₃) (1.0 eq)

-

Deionized water or Ethanol

-

Magnetic stirrer and stir bar

-

pH meter or pH paper

Procedure:

-

Dissolution: Dissolve 3-bromopyridine-2-carboxylic acid in a suitable solvent (e.g., water or ethanol) in a flask. Gentle warming may be required to aid dissolution.

-

Base Preparation: Prepare a stoichiometric solution of sodium hydroxide or sodium bicarbonate in the same solvent.

-

Neutralization: While stirring the acid solution, slowly add the basic solution dropwise. Monitor the pH of the reaction mixture.

-

Causality Note: A slow, controlled addition is crucial to prevent localized high pH, which could potentially lead to side reactions, and to manage any heat generated from the acid-base neutralization.

-

-

Endpoint Determination: Continue adding the base until the pH of the solution becomes neutral to slightly basic (pH 7.0-8.0).

-

Isolation:

-

Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude sodium salt.

-

Precipitation: Alternatively, if a less polar solvent like ethanol was used, the sodium salt may precipitate upon formation or after cooling. The solid can then be collected by filtration.

-

-

Purification & Drying: Wash the resulting solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Dry the final product under vacuum to remove residual solvent and moisture.

-

Self-Validation: The purity of the final product can be confirmed by the absence of the carboxylic acid proton signal in ¹H NMR spectroscopy and a shift in the carboxylate peak in IR spectroscopy.

-

Reactivity and Applications

The trifunctional nature of this molecule dictates its reactivity and wide-ranging applications.

3.1. Reactivity Profile

-

Carboxylate Group: This is the primary site for coordination with metal ions, acting as a mono- or bidentate ligand.[4][5] This is crucial for its application in forming coordination polymers and MOFs.

-

Pyridine Nitrogen: The nitrogen atom acts as a Lewis base and can also coordinate to metal centers, allowing the molecule to function as a bridging ligand.

-

Bromo Substituent: The C-Br bond is a key site for further functionalization, primarily through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the synthesis of more complex substituted pyridine derivatives.

3.2. Key Applications

-

Pharmaceutical Intermediate: Pyridine-based carboxylic acids are important scaffolds in drug discovery.[3] The bromine atom serves as a synthetic handle for introducing diverse functional groups, making it a valuable intermediate in the synthesis of pharmacologically active molecules.[1]

-

Coordination Chemistry & Materials Science: The ability of both the carboxylate group and the pyridine nitrogen to bind to metal ions makes this compound an excellent ligand for constructing metal-organic frameworks (MOFs) and coordination polymers.[5] These materials have applications in:

-

Fluorescence Sensing[4]

-

Gas Adsorption and Separation

-

Catalysis

-

Analytical Characterization

A full characterization of the parent acid and its resulting salt is essential for confirming identity and purity. While specific spectra for 3-bromopyridine-2-carboxylic acid are not widely published, the expected signals can be predicted based on analogous structures.

-

¹H NMR: The proton NMR spectrum of the parent acid in a solvent like DMSO-d₆ would be expected to show three distinct aromatic proton signals in the pyridine region and a broad singlet for the carboxylic acid proton. Upon conversion to the sodium salt, this acidic proton signal will disappear.

-

¹³C NMR: The carbon spectrum would show six distinct signals for the six carbon atoms in the molecule. The carboxyl carbon would appear significantly downfield.

-

Infrared (IR) Spectroscopy: For the parent acid, a broad O-H stretch from the carboxylic acid would be visible around 2500-3300 cm⁻¹, and a sharp C=O stretch would appear around 1700 cm⁻¹. Upon conversion to the sodium salt, the broad O-H band will disappear, and the C=O stretch will be replaced by asymmetric and symmetric COO⁻ stretches at lower wavenumbers (approx. 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively).

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would show the molecular ion peak corresponding to the mass of the parent acid or its fragments.

Safety, Handling, and Storage

Safety information is primarily derived from data sheets for the parent acid and structurally related compounds like 3-bromopyridine.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Recommended storage conditions are often under an inert atmosphere at 2-8°C to ensure long-term stability.[3]

-

Keep away from strong oxidizing agents and strong bases (for the parent acid).

References

-

Stenutz. (n.d.). 3-bromopyridine-2-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

-

Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Retrieved from [Link]

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

PubMed. (2023). Coordination of Distal Carboxylate Anion Alters Metal Ion Specific Binding in Imidazo[1,2-a]pyridine Congeners. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Sodium pyridine-3-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. Retrieved from [Link]

-

PMC - NIH. (2015). Comparison of phosphonate, hydroxypropyl and carboxylate pendants in Fe(III) macrocyclic complexes as MRI contrast agents. Retrieved from [Link]

-

PMC - NIH. (2022). Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 3-bromopyridine-2-carboxylic acid [stenutz.eu]

- 3. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 4. Coordination of Distal Carboxylate Anion Alters Metal Ion Specific Binding in Imidazo[1,2-a]pyridine Congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Guide to the Physical Properties of Sodium 3-bromopyridine-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the physical properties of Sodium 3-bromopyridine-2-carboxylate, a key intermediate in pharmaceutical research and development. While direct experimental data for this specific salt is limited in public literature, this document synthesizes information from its parent acid, 3-bromopyridine-2-carboxylic acid, and established principles of carboxylic acid salt chemistry to provide a robust predictive profile and detailed characterization methodologies. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the compound's physicochemical characteristics to inform synthesis, formulation, and analytical development.

Introduction and Chemical Identity

This compound is the sodium salt of 3-bromopyridine-2-carboxylic acid. The parent acid is a halogenated pyridine derivative, a structural motif prevalent in medicinal chemistry. The conversion of a carboxylic acid to its sodium salt is a common strategy in drug development to enhance aqueous solubility and improve bioavailability.[1][2][3] Understanding the physical properties of this salt is therefore critical for its effective application, from handling and storage to its behavior in biological systems.

The synthesis of the parent acid can be achieved through various organic synthesis routes, often involving the bromination of a pyridine precursor.[4][5] The sodium salt is then readily prepared by reacting the carboxylic acid with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, in an appropriate solvent.[2]

Table 1: Chemical Identity of 3-Bromopyridine-2-carboxylic Acid (Parent Acid)

| Identifier | Value | Source |

| Chemical Name | 3-Bromopyridine-2-carboxylic acid | N/A |

| CAS Number | 30683-23-9 | N/A |

| Molecular Formula | C₆H₄BrNO₂ | N/A |

| Molecular Weight | 202.01 g/mol | N/A |

| Canonical SMILES | C1=CC(=C(N=C1)C(=O)O)Br | N/A |

| InChIKey | KBDIRPOTVAODSA-UHFFFAOYSA-N | N/A |

Physicochemical Properties

Direct, experimentally verified data for this compound are not widely published. The following section provides data for the parent acid and expert predictions for the sodium salt based on established physicochemical principles.

Physical State and Appearance

-

3-Bromopyridine-2-carboxylic Acid: Typically an off-white or light yellow crystalline solid.

-

This compound (Predicted): Expected to be a white to off-white crystalline solid or powder. Salts of carboxylic acids are almost universally solids at room temperature due to their ionic nature.[1]

Melting Point

The melting point is a critical indicator of purity and identity. For ionic compounds like sodium salts, this transition often represents decomposition rather than a true melt.

-

3-Bromopyridine-2-carboxylic Acid: 141-144 °C.

-

This compound (Predicted): Significantly higher than the parent acid, likely >250 °C (with decomposition). The strong ionic forces in the crystal lattice of a salt require much more energy to overcome than the intermolecular forces (like hydrogen bonding) in the corresponding carboxylic acid.[1]

Solubility

Solubility is a paramount property for drug development, influencing formulation and bioavailability.

-

3-Bromopyridine-2-carboxylic Acid: Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO. The presence of the pyridine nitrogen and carboxylic acid group allows for some aqueous solubility, but the brominated aromatic ring is hydrophobic.

-

This compound (Predicted): Highly soluble in water. The conversion of a carboxylic acid to its alkali metal salt dramatically increases aqueous solubility due to the ion-dipole interactions between the carboxylate and sodium ions and water molecules.[1][3] It is expected to have low solubility in non-polar organic solvents.

Acidity (pKa)

The pKa of the parent acid determines the pH at which the molecule transitions between its acidic (neutral) and carboxylate (anionic) forms.

-

3-Bromopyridine-2-carboxylic Acid (Predicted pKa): 2.29 ± 0.10. This value indicates it is a relatively strong carboxylic acid. The electron-withdrawing effects of both the bromine atom and the adjacent pyridine nitrogen atom stabilize the carboxylate anion, thus increasing acidity (lowering the pKa) compared to benzoic acid (pKa ≈ 4.2).

Table 2: Summary of Physicochemical Properties

| Property | 3-Bromopyridine-2-carboxylic Acid (Experimental/Predicted) | This compound (Predicted) | Rationale for Prediction |

| Appearance | Off-white to light yellow solid | White to off-white crystalline solid | Salts are typically crystalline solids.[1] |

| Melting Point | 141-144 °C | >250 °C (decomposes) | Strong ionic lattice energy in salts.[1] |

| Aqueous Solubility | Low | High | Ionic nature enhances interaction with polar water molecules.[1][2] |

| pKa (of parent acid) | ~2.29 | Not Applicable | Salt is the conjugate base of the acid. |

Methodologies for Experimental Characterization

To validate the predicted properties and fully characterize a new batch of this compound, a series of standard analytical techniques should be employed. The following protocols are provided as a guide for researchers.

Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a new sample of the target compound.

Caption: Workflow for the physicochemical characterization of this compound.

Protocol: Melting Point Determination (Capillary Method)

This protocol adheres to the standards found in major pharmacopeias for melting point determination.[6][7]

-

Sample Preparation: Ensure the sample is completely dry, preferably by drying in a vacuum desiccator for 24 hours. Finely powder the sample using a mortar and pestle.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2.5–3.5 mm height.[6]

-

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Rapid Ramp (Optional): For an unknown compound, perform a rapid heating run (10-20 °C/min) to find an approximate melting range.

-

Formal Measurement: For an accurate measurement, set the starting temperature to 10-15 °C below the expected melting point. Set the heating ramp rate to 1 °C/minute.[6][8]

-

Data Recording: Record the temperature at which the substance first begins to liquefy (onset) and the temperature at which it becomes completely liquid (clear point). For salts that decompose, record the temperature range over which decomposition (e.g., charring, gas evolution) occurs.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This equilibrium method is considered the gold standard for solubility measurement.[9][10][11]

-

Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant temperature (typically 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature until the excess solid has settled. Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically reverse-phase HPLC with UV detection.

-

Calculation: Calculate the solubility in mg/mL or g/100 mL based on the measured concentration and the dilution factor used.

Protocol: Spectroscopic Confirmation

FTIR is a powerful tool to confirm the conversion of the carboxylic acid to the carboxylate salt.

-

Analysis: Acquire an FTIR spectrum of the solid sample, typically using an Attenuated Total Reflectance (ATR) accessory.

-

Interpretation: Compare the spectrum to that of the parent acid, 3-bromopyridine-2-carboxylic acid.

-

Disappearance of Broad O-H Stretch: The very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the carboxylic acid O-H bond will be absent in the sodium salt spectrum.[12]

-

Shift of Carbonyl (C=O) Stretch: The sharp C=O stretch of the acid (typically ~1700-1730 cm⁻¹) will disappear and be replaced by two distinct carboxylate (COO⁻) stretches: an asymmetric stretch (ν_as) around 1550-1650 cm⁻¹ and a symmetric stretch (ν_s) around 1300-1420 cm⁻¹.[13][14] The presence of these two new bands is definitive evidence of salt formation.

-

NMR confirms the chemical structure and can show subtle changes upon deprotonation.

-

Analysis: Dissolve the sample in a suitable deuterated solvent (D₂O is ideal for the highly soluble salt) and acquire ¹H and ¹³C NMR spectra.

-

Interpretation:

-

¹H NMR: The spectrum should show three aromatic protons corresponding to the pyridine ring. The acidic proton of the carboxylic acid (which would appear as a broad singlet, often >10 ppm in an organic solvent) will be absent.[12] Protons on the pyridine ring, particularly the proton at the C6 position adjacent to the carboxylate, may show a slight upfield shift compared to the parent acid due to the increased electron density of the anionic carboxylate group.[15]

-

¹³C NMR: The carboxylate carbon signal (COO⁻) will typically appear in the range of 165-185 ppm.[12] This signal may be shifted slightly compared to the carboxylic acid carbon.

-

Relationship Between Structure, Properties, and Application

The physical properties of this compound are directly linked to its chemical structure and have significant implications for its use in drug development.

Caption: Interrelationship between structure, properties, and applications in drug development.

Conclusion

This compound possesses physicochemical properties characteristic of an organic salt: high predicted aqueous solubility, a high melting/decomposition point, and a crystalline solid nature. These attributes, derived from its ionic structure, make it a potentially advantageous form for use in pharmaceutical development compared to its less soluble parent acid. This guide provides both a predictive data summary and a set of robust, standards-compliant experimental protocols to enable researchers to fully characterize this compound, ensuring data integrity and facilitating its progression through the development pipeline.

References

-

Apparent molal volumes of sodium salts of some aliphatic carboxylic acids in water at 298.15 K. Taylor & Francis Online. [Link]

-

Synthesis and Spectrophotometric Properties of Sodium Metal Carboxylates. ResearchGate. [Link]

-

Density functional theory and FTIR spectroscopic study of carboxyl group. ResearchGate. [Link]

-

Carboxylic acid - Properties, Structure, Reactions. Britannica. [Link]

-

IR Infrared Absorption Bands of Carboxylate. 911Metallurgist. [Link]

-

FT-IR spectroscopic study on the variations of molecular structures of some carboxyl acids induced by free electron laser. PubMed. [Link]

-

Determination of Melting Points According to Pharmacopeia. Stanford Research Systems. [Link]

-

Melting Range or Temperature (Apparatus and Deternination). Pharmaguideline. [Link]

-

Determining Solubility of an Unknown Salt at Various Temperatures. Fountainhead Press. [Link]

-

The Solubility of a Salt. WebAssign. [Link]

-

A new method for determining the solubility of salts in aqueous solutions at elevated temperatures. USGS Publications Warehouse. [Link]

-

Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Chemistry LibreTexts. [Link]

-

Sodium pyridine-3-carboxylate. PubMed. [Link]

-

Melting Point Determination Techniques. Scribd. [Link]

-

Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

-

Identification of Carboxylic Acids Salts. University of Anbar. [Link]

-

Melting Point Test. CD Formulation. [Link]

-

Melting point determination. University of Calgary. [Link]

-

2-Pyridinecarboxylic acid. SpectraBase. [Link]

-

Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Semantic Scholar. [Link]

-

Sodium pyridine-3-carboxylate. ResearchGate. [Link]

-

Development and characterization of pyridyl carboxamides as potent and highly selective Nav1.8 inhibitors. PubMed. [Link]

-

Physical properties of the studied carboxylic acids. ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. ResearchGate. [Link]

-

Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. [Link]

-

Synthetic method of 3-bromopyridine. Patsnap. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

- Synthetic method for 3-bromopyridine.

-

3-aminopyridine. Organic Syntheses. [Link]

-

3-Bromopyridine. Wikipedia. [Link]

-

2-bromopyridine. Organic Syntheses. [Link]

Sources

- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 6. thinksrs.com [thinksrs.com]

- 7. Melting Point Test - CD Formulation [formulationbio.com]

- 8. Melting Range or Temperature (Apparatus and Deternination) | Pharmaguideline [pharmaguideline.com]

- 9. fountainheadpress.com [fountainheadpress.com]

- 10. Untitled [faculty.uml.edu]

- 11. pharmajournal.net [pharmajournal.net]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 14. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

In-Depth Technical Guide to the Structural Elucidation of Sodium 3-bromopyridine-2-carboxylate

Foreword: The Strategic Importance of Precise Structural Characterization

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is not merely a procedural step but the bedrock upon which all subsequent research and development activities are built. The spatial arrangement of atoms within a molecule dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. Sodium 3-bromopyridine-2-carboxylate, a halogenated pyridine derivative, represents a class of compounds with significant potential as pharmaceutical intermediates and scaffolds for new drug candidates. Its structure, seemingly simple, holds the key to its reactivity, synthetic utility, and potential biological activity. This guide provides a comprehensive, in-depth exploration of the multi-technique approach required for the unambiguous structural confirmation of this target molecule, grounded in the principles of scientific integrity and field-proven analytical strategies.

The Compound of Interest: this compound

This compound is the sodium salt of 3-bromopyridine-2-carboxylic acid. The presence of the bromine atom and the carboxylate group on the pyridine ring creates a unique electronic and steric environment, making it a versatile building block in organic synthesis. Understanding the precise connectivity and three-dimensional structure is paramount for its application in areas such as medicinal chemistry, where it may be used to synthesize more complex molecules with potential therapeutic value.

A Multi-Pronged Analytical Strategy: The Path to Unambiguous Structure Confirmation

Our investigation into the structure of this compound will employ the following synergistic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To determine the carbon-hydrogen framework and the connectivity of the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy : To identify the key functional groups present, particularly the carboxylate.

-

Mass Spectrometry (MS) : To determine the molecular weight and gain insights into the fragmentation patterns.

-

Single-Crystal X-ray Diffraction : To provide the definitive, three-dimensional atomic arrangement in the solid state.

Below is a workflow diagram illustrating the integrated approach to the structural elucidation of this compound.

Caption: Integrated workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Experimental Protocol: Sample Preparation

-

Solvent Selection : A deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum. For this compound, which is a salt, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are suitable choices due to their ability to dissolve polar compounds.

-

Concentration : Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent for ¹H NMR, and 20-30 mg for ¹³C NMR.

-

Homogenization : Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied.

-

Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons. Based on the structure of 3-bromopyridine, we expect to see three signals in the aromatic region for the pyridine ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-4 | 7.9 - 8.1 | Doublet of doublets (dd) | J(H4-H5) ≈ 8.0, J(H4-H6) ≈ 1.5 | Deshielded by the adjacent carboxylate group and the ring nitrogen. |

| H-5 | 7.3 - 7.5 | Triplet (t) or dd | J(H5-H4) ≈ 8.0, J(H5-H6) ≈ 5.0 | Typical chemical shift for a proton in the meta position on a pyridine ring. |

| H-6 | 8.4 - 8.6 | Doublet of doublets (dd) | J(H6-H5) ≈ 5.0, J(H6-H4) ≈ 1.5 | Deshielded by the adjacent nitrogen atom. |

Note: These are predicted values based on data from similar compounds like 3-bromopyridine and substituted pyridines. Actual values may vary slightly.

¹³C NMR Spectroscopy: Carbon Framework Confirmation

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. This is crucial for confirming the carbon backbone.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 165 - 170 | Carboxylate carbon, significantly deshielded. |

| C-3 | 118 - 122 | Carbon bearing the bromine atom, shielded by the halogen. |

| C-4 | 138 - 142 | Aromatic carbon, deshielded by the adjacent carboxylate and nitrogen. |

| C-5 | 123 - 127 | Aromatic carbon in a typical pyridine environment. |

| C-6 | 148 - 152 | Aromatic carbon adjacent to the nitrogen, most deshielded of the ring carbons. |

Note: These are predicted values based on data from similar compounds like 3-bromopyridine and other pyridine carboxylic acids. The actual chemical shifts will provide definitive evidence for the carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Sample Preparation

-

KBr Pellet Method : Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

Spectral Interpretation

The key diagnostic feature in the FT-IR spectrum of this compound will be the absorbances of the carboxylate group, which differ significantly from those of a carboxylic acid.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |

| C=O (carboxylate) | 1550 - 1610 | Strong | Asymmetric Stretching |

| C-O (carboxylate) | 1380 - 1420 | Strong | Symmetric Stretching |

| C=N, C=C (pyridine ring) | 1450 - 1600 | Medium-Strong | Ring Stretching |

| C-Br | 500 - 600 | Medium-Strong | Stretching |

The presence of strong absorption bands in the 1550-1610 cm⁻¹ and 1380-1420 cm⁻¹ regions, and the absence of a broad O-H stretch around 2500-3300 cm⁻¹ characteristic of a carboxylic acid, would provide strong evidence for the formation of the sodium salt.[1][2][3]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights.

Experimental Technique

Electrospray ionization (ESI) is a suitable technique for analyzing the sodium salt, as it is a soft ionization method that can generate ions from polar, non-volatile samples in solution.

Expected Mass Spectrum

In the positive ion mode, we would expect to see a peak corresponding to the sodium adduct of the protonated molecule [M+Na]⁺, where M is the 3-bromopyridine-2-carboxylic acid. In the negative ion mode, the deprotonated molecule [M-H]⁻ should be observed.

-

Molecular Formula of 3-bromopyridine-2-carboxylic acid : C₆H₄BrNO₂

-

Molecular Weight : ~201.0 g/mol (for the most common isotopes)

-

Expected m/z in positive ESI-MS : [C₆H₄BrNO₂ + Na]⁺ ≈ 224.9 m/z

-

Expected m/z in negative ESI-MS : [C₆H₃BrNO₂]⁻ ≈ 200.0 m/z

The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion peaks, with two peaks separated by 2 m/z units.

Single-Crystal X-ray Diffraction: The Definitive Structure

While spectroscopic methods provide compelling evidence, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination, providing a precise three-dimensional map of the atomic positions in the solid state.

Experimental Protocol: Crystal Growth

-

Solvent Selection : Choose a solvent system in which the compound has moderate solubility. A mixture of a good solvent (e.g., water or methanol) and a poor solvent (e.g., ethanol or acetone) can be effective.

-

Slow Evaporation : Prepare a saturated solution of the compound at a slightly elevated temperature and allow the solvent to evaporate slowly at room temperature over several days.

-

Vapor Diffusion : Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution will induce crystallization.

Structural Insights from Crystallography

A successful crystal structure determination would provide:

-

Unambiguous confirmation of the atomic connectivity.

-

Precise bond lengths and angles , confirming the geometry of the pyridine ring and the carboxylate group.

-

Information on the coordination environment of the sodium ion. Based on studies of similar compounds like sodium pyridine-3-carboxylate, we can anticipate that the sodium ion will be coordinated by the carboxylate oxygen atoms and potentially the pyridine nitrogen atom, likely forming a coordination polymer in the solid state.[4]

-

Details of intermolecular interactions , such as packing forces and any non-covalent interactions involving the bromine atom.

Caption: A conceptual representation of the coordination environment in this compound.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of this compound is a testament to the power of a multi-faceted analytical approach. While NMR spectroscopy provides the foundational map of the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and mass spectrometry validates the molecular weight. The definitive proof of the three-dimensional structure is then provided by single-crystal X-ray diffraction. By integrating the data from each of these techniques, we can achieve a level of structural certainty that is both scientifically rigorous and essential for the advancement of this compound in pharmaceutical research and development. This comprehensive characterization ensures that future synthetic modifications and biological evaluations are based on a solid and accurate understanding of the molecule's fundamental structure.

References

-

Forsyth, C. M., Dean, P. M., & MacFarlane, D. R. (2007). Sodium pyridine-3-carboxylate. Acta Crystallographica Section C: Crystal Structure Communications, 63(5), m241-m243. [Link]

- Bradlow, H. L., & van der Werf, C. A. (1949). The Action of Permanganate on the Picolines and 3-Ethylpyridine. The Journal of Organic Chemistry, 14(4), 509-515.

- Koczoń, P., Dobrowolski, J. C., Lewandowski, W., & Mazurek, A. P. (2003). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Journal of Molecular Structure, 655(1), 89-95.

- Linnell, R. H. (1960). Notes- Dissociation Constants of 2-Substituted Pyridines. The Journal of Organic Chemistry, 25(2), 290.

- Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine. Organic Syntheses, 26, 16-18.

-

PubChem. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

Tiekink, E. R. T., & de Souza, M. V. N. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o846. [Link]

-

911Metallurgist. (2017, September 29). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Patsnap. (n.d.). Synthetic method of 3-bromopyridine. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Kim, J. Y., et al. (2004). Determination of Chromium(III) Picolinate Using High Performance Liquid Chromatography-Ultraviolet Spectrophotometry. Bulletin of the Korean Chemical Society, 25(8), 1234-1236. [Link]

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

- Google Patents. (n.d.). CN104974081A - Synthetic method of 3-bromopyridine.

-

ResearchGate. (n.d.). Vibrational spectroscopic investigations and density functional theory calculations on trans-diaquabis(picolinato)zinc(II) dihydrate complex. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Bromopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 5-bromopyridine-2-carboxylate - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

Sources

- 1. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 3. Experimental and theoretical IR and Raman spectra of picolinic, nicotinic and isonicotinic acids | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Bromopyridine-2-Carboxylic Acid and its Sodium Salt in Synthetic Chemistry

This guide provides an in-depth exploration of 3-bromopyridine-2-carboxylic acid, a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. While the direct sodium salt, Sodium 3-bromopyridine-2-carboxylate, is often generated in situ for subsequent reactions, this paper will focus on the properties, synthesis, and applications of the parent acid (CAS No. 30683-23-9), which is the commercially available and stable precursor. We will delve into the causality behind its synthetic utility, provide validated protocols, and present a comprehensive overview for researchers, scientists, and drug development professionals.

Core Compound Identification and Properties

Chemical Identity

The foundational compound of interest is 3-Bromopyridine-2-carboxylic acid . Its sodium salt is formed by deprotonation of the carboxylic acid group, a straightforward acid-base reaction.

| Identifier | Value | Source |

| Compound Name | 3-Bromopyridine-2-carboxylic acid | [1][2] |

| Synonyms | 3-Bromopicolinic acid | [1] |

| CAS Number | 30683-23-9 | [1][2] |

| Molecular Formula | C₆H₄BrNO₂ | [1][2] |

| Molecular Weight | 202.01 g/mol | [1][2] |

| SMILES | C1=CC(=C(N=C1)C(=O)O)Br | [2] |

Physicochemical Properties

The physical and chemical characteristics of 3-bromopyridine-2-carboxylic acid are critical for its handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | White to light yellow powder | [1] |

| Melting Point | 141-144 °C | [1] |

| Boiling Point | 315.7 ± 27.0 °C | [1] |

| Density | 1.813 g/cm³ | [1] |

| Storage Conditions | Cool and dry in a sealed container, inert atmosphere, 2-8°C | [1] |

The presence of both a bromine atom and a carboxylic acid on the pyridine ring creates a unique electronic landscape, making it a versatile intermediate for a variety of chemical transformations.[3]

Synthesis and Mechanistic Considerations

The synthesis of bromopyridine derivatives is a well-established field in organic chemistry. While specific, detailed industrial synthesis routes for 3-bromopyridine-2-carboxylic acid are often proprietary, the general strategies for brominating pyridine rings are informative.

General Bromination Strategies for Pyridine Scaffolds

The bromination of pyridine is not trivial due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. Forced conditions are often necessary. Common methods include:

-

Electrophilic Bromination: Using bromine in fuming sulfuric acid (oleum) or with Lewis acids can facilitate the reaction.[4]

-

From Amino Pyridines: Diazotization of an aminopyridine followed by a Sandmeyer-type reaction with a bromide source is a common and effective method.[5]

A patented method for synthesizing the parent compound, 3-bromopyridine, involves reacting pyridine with bromine in 80-95% sulfuric acid at elevated temperatures (130-140 °C).[6][7] This highlights the vigorous conditions required for direct bromination.

Caption: General pathway for the synthesis of 3-bromopyridine.

Formation of the Sodium Salt

The conversion of 3-bromopyridine-2-carboxylic acid to its sodium salt is a standard acid-base neutralization. This is typically not performed for isolation but rather as a step within a larger reaction sequence, for example, to increase aqueous solubility or to form a reactive carboxylate intermediate.

Protocol: In-Situ Generation of this compound

-

Dissolution: Dissolve one equivalent of 3-bromopyridine-2-carboxylic acid in a suitable solvent (e.g., ethanol, methanol, or water, depending on the subsequent reaction).

-

Base Addition: Slowly add one equivalent of a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), to the solution while stirring.

-

Monitoring: Monitor the pH of the solution to ensure complete deprotonation (typically pH > 7).

-

Direct Use: The resulting solution of this compound is now ready for use in the subsequent synthetic step.

Causality: The choice of base is critical. A strong base like NaOH ensures rapid and complete conversion. A weaker base like NaHCO₃ can also be used and has the advantage of producing gaseous CO₂, which is easily removed, but may require gentle heating to drive the reaction to completion.

Applications in Research and Development

3-Bromopyridine-2-carboxylic acid and its derivatives are highly valued as intermediates in the synthesis of complex organic molecules.[1][8] The strategic placement of the bromo and carboxyl functional groups allows for diverse and selective modifications.

Pharmaceutical Intermediates

Pyridine carboxylic acids are foundational scaffolds in a vast number of drugs.[9] The bromine atom on the 3-position of this particular molecule serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of various substituents to build molecular complexity.[10] This is crucial in the development of new active pharmaceutical ingredients (APIs).[8] The carboxylic acid group, in turn, can be converted into esters, amides, or other functional groups, or it can act as a key binding element in drug-target interactions. These derivatives are explored for a wide range of therapeutic areas, including as enzyme inhibitors and treatments for neurological disorders.[9][11]

Caption: Synthetic utility of 3-Bromopyridine-2-Carboxylic Acid.

Agrochemicals and Fine Chemicals

Beyond pharmaceuticals, this compound serves as a precursor for the synthesis of advanced agrochemicals, such as herbicides and fungicides.[3] Its role as a building block extends to the broader fine chemical industry, where it is used to create specialty chemicals with unique properties.[8][12]

Safety, Handling, and Storage

Working with 3-bromopyridine-2-carboxylic acid and its related compounds requires strict adherence to safety protocols due to their potential hazards.

Hazard Identification

Based on safety data for closely related bromopyridine compounds, the following hazards should be considered:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[13][14][15]

-

Irritation: Causes skin and serious eye irritation.[13][14] May cause respiratory irritation.[13][16]

-

Flammability: Some bromopyridine precursors are flammable liquids.[15][16]

Recommended Safety Protocols

Personal Protective Equipment (PPE):

-

Gloves: Wear suitable protective gloves (e.g., nitrile rubber).[17]

-

Eye Protection: Use chemical safety goggles and/or a face shield.[13][17]

-

Body Protection: Wear a lab coat. For larger quantities, chemical-resistant aprons and boots are recommended.[17]

-

Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator is necessary.[14]

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[14][16] Wash hands thoroughly after handling.[13][14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][16] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

First Aid Measures:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[13][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13][14]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

Conclusion

3-Bromopyridine-2-carboxylic acid is a cornerstone intermediate for chemical synthesis, offering a robust platform for creating diverse and complex molecules. Its value is particularly evident in the pharmaceutical and agrochemical industries, where it facilitates the development of novel compounds. While its sodium salt is primarily an in-situ generated species, understanding the properties and handling of the parent acid is paramount for any researcher in the field. Adherence to rigorous safety protocols is essential when working with this and related compounds. The continued exploration of pyridine-based scaffolds promises to yield new and important discoveries in medicinal and materials chemistry.

References

-

Exploring 5-Bromopyridine-2-Carboxylic Acid: Properties and Applications. (n.d.). Autech Industry Co., Limited. Retrieved from [Link]

-

3-Bromopyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Safety Data Sheet: 2-Bromopyridine. (n.d.). ChemDmart. Retrieved from [Link]

-

Bromopyridine: Common isomorphs, synthesis, applications and storage. (n.d.). Chempanda. Retrieved from [Link]

-

Introducing 5-Bromopyridine-2-carboxylic Acid: An Exceptional Compound for Diverse Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Synthetic method of 3-bromopyridine. (2015). Google Patents.

-

Khan, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy. Retrieved from [Link]

-

Synthetic method of 3-bromopyridine. (n.d.). Patsnap. Retrieved from [Link]

- Synthetic method for 3-bromopyridine. (2014). Google Patents.

-

3-Bromopyridine. (n.d.). PubChem. Retrieved from [Link]

-

3-aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

2-Bromopyridine. (n.d.). Wikipedia. Retrieved from [Link]

-

Ramakrishnan, K., et al. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed Central. Retrieved from [Link]

-

3-Aminopyridine-2-carboxylic acid amide. (n.d.). Chem-Impex. Retrieved from [Link]

-

2-Bromopyridine-3-carboxylic acid, min 98%. (n.d.). Struchem. Retrieved from [Link]

Sources

- 1. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 2. biosynth.com [biosynth.com]

- 3. nbinno.com [nbinno.com]

- 4. chempanda.com [chempanda.com]

- 5. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 6. CN104974081A - Synthetic method of 3-bromopyridine - Google Patents [patents.google.com]

- 7. Synthetic method of 3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]

- 8. innospk.com [innospk.com]

- 9. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Bromopyridine - Wikipedia [en.wikipedia.org]

- 11. chemimpex.com [chemimpex.com]

- 12. nbinno.com [nbinno.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. fishersci.com [fishersci.com]

- 17. chemdmart.com [chemdmart.com]

Sodium 3-bromopyridine-2-carboxylate molecular weight

An In-depth Technical Guide to Sodium 3-Bromopyridine-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a specialized chemical intermediate of significant interest in pharmaceutical synthesis and materials science. As the sodium salt of 3-bromopyridine-2-carboxylic acid, it offers distinct solubility advantages while retaining the versatile reactivity of its parent compound. The pyridine core is a prevalent scaffold in numerous therapeutic agents, and the strategic placement of bromo and carboxylate functionalities provides orthogonal chemical handles for constructing complex molecular architectures. This guide provides a comprehensive overview of the compound's fundamental properties, including a detailed analysis of its molecular weight, robust protocols for its synthesis and characterization, and an exploration of its primary applications. By synthesizing technical data with practical, field-proven insights, this document serves as an essential resource for professionals leveraging this building block in drug discovery and advanced material design.

Core Physicochemical Properties

The foundational characteristics of a chemical reagent are critical for its effective application in synthesis and formulation. While data is more abundant for the parent acid, the properties of the sodium salt can be reliably derived.

Molecular Structure and Weight

The conversion of 3-bromopyridine-2-carboxylic acid to its sodium salt involves the substitution of the acidic proton of the carboxyl group with a sodium ion. This modification has a direct and calculable impact on the molecular weight and significantly alters physical properties such as solubility.

Protocol 2.1: Synthesis of 3-Bromopyridine-2-carboxylic Acid

This protocol describes the regioselective carboxylation of 3-bromopyridine. The nitrogen atom of the pyridine ring directs lithiation to the C2 position, a classic example of directed ortho-metalation.

Materials:

-

3-Bromopyridine

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) solution in hexanes/THF

-

Anhydrous Tetrahydrofuran (THF)

-

Solid Carbon Dioxide (dry ice)

-

Hydrochloric Acid (HCl), 1M solution

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Initial Solution: Dissolve 3-bromopyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining this cryogenic temperature is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

-

Lithiation: Slowly add n-BuLi or LDA (1.1 eq) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. Stir for 1-2 hours at -78 °C. The formation of the 2-lithiated species is the key step enabling C-C bond formation.

-

Carboxylation: Carefully add crushed dry ice pellets in excess to the reaction mixture. The dry ice serves as the electrophilic source of CO₂. A vigorous reaction may be observed.

-

Quenching and Workup: Allow the mixture to slowly warm to room temperature. Quench the reaction by adding water. Acidify the aqueous layer to pH 2-3 with 1M HCl to protonate the carboxylate, causing the product to precipitate.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3-bromopyridine-2-carboxylic acid.

Protocol 2.2: Formation of this compound

This is a standard acid-base neutralization.

Materials:

-

3-Bromopyridine-2-carboxylic acid (crude or purified)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Ethanol (EtOH) and/or Deionized Water

Procedure:

-

Dissolution: Dissolve the carboxylic acid in a minimal amount of ethanol.

-

Neutralization: Prepare a stoichiometric solution of NaOH (1.0 eq) in water. Add this solution dropwise to the stirring alcoholic solution of the acid. Using NaHCO₃ is a milder alternative that produces CO₂ gas.

-

Validation: Monitor the pH of the solution. The reaction is complete when the pH is neutral to slightly basic (pH 7-8).

-

Isolation: Remove the solvent(s) via rotary evaporation. The resulting solid is the sodium salt. It can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by trituration.

Protocol 2.3: Characterization

The identity and purity of the final product must be confirmed.

-

¹H NMR: In the final sodium salt, the characteristic broad singlet of the carboxylic acid proton (usually >10 ppm) will be absent. Shifts in the aromatic protons adjacent to the carboxylate group will also be observed compared to the parent acid.

-

IR Spectroscopy: The strong C=O stretch of the carboxylic acid (approx. 1700-1730 cm⁻¹) will be replaced by the characteristic asymmetric and symmetric stretches of the carboxylate anion (approx. 1550-1610 cm⁻¹ and 1300-1420 cm⁻¹, respectively).

-

Mass Spectrometry (ESI-): Analysis in negative ion mode will show the mass of the carboxylate anion (m/z ≈ 200/202, corresponding to the bromine isotopes).

Key Applications in Research and Development

The utility of this compound stems from its bifunctional nature, making it a valuable synthon for creating diverse and complex molecules.

Pharmaceutical Intermediate and Prodrug Design

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. [1]This intermediate provides two key reactive sites for molecular elaboration. The sodium salt form is particularly useful in prodrug strategies to enhance aqueous solubility and improve pharmacokinetic profiles. [2][3]

-

Bromo Group (C3): Serves as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Carboxylate Group (C2): Can be readily converted into amides, esters, or other functional groups, or it can act as a key binding element (e.g., a zinc-binding group in metalloenzyme inhibitors).

Ligand in Materials Science

3-Bromopyridine-2-carboxylic acid and its salts are excellent ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. [4]The ligand offers:

-

Bidentate Coordination: The pyridine nitrogen and the carboxylate oxygen atoms can chelate to a single metal center or bridge between multiple metal centers.

-

Structural Diversity: The bromo substituent provides a site for post-synthetic modification, allowing for the tuning of the MOF's properties (e.g., pore size, functionality) after its initial construction. [4]* Functional Properties: These MOFs have shown potential in applications such as gas separation, catalysis, and chemical sensing. [4]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for the sodium salt is uncommon, the handling precautions should be based on the more hazardous parent acid, 3-bromopyridine-2-carboxylic acid.

Table 2: GHS Hazard Information (Based on Parent Acid)

| Hazard Class | Category | Hazard Statement | Source |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [5] |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation | [5] |

Handling and Storage Recommendations:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [5][6]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be moisture-sensitive. For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended. [7]* Incompatibilities: Avoid contact with strong oxidizing agents and strong acids. [6]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [6][8]

Conclusion

This compound is more than a simple salt; it is a strategically designed building block for advanced chemical synthesis. Its enhanced aqueous solubility, combined with the orthogonal reactivity of the bromo and carboxylate groups, makes it an invaluable tool for medicinal chemists aiming to optimize drug candidates and for materials scientists designing novel functional frameworks. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount to unlocking its full potential in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12286, 3-Bromopyridine. PubChem. Retrieved from [Link]

-

Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. doi:10.15227/orgsyn.030.0003. Available at [Link]

-

Stenutz, R. (n.d.). 3-bromopyridine-2-carboxylic acid. The Spectral Database for Organic Compounds. Retrieved from [Link]

-

Custchem. (n.d.). 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. Retrieved from [Link]

- CN104974081A. (2015). Synthetic method of 3-bromopyridine. Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- CN104130183A. (2014). Synthetic method for 3-bromopyridine. Google Patents.

-

Kaiser, F. S., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(4), o846. Available at [Link]

-

Andappan, M. M., et al. (2021). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews, 50(14), 7991-8043. Available at [Link]

-

Veselý, J., & Džubák, P. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6266. Available at [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates China Manufacturers Suppliers Factory Exporter [custchemvip.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Synthesis and Characterization of Sodium 3-bromopyridine-2-carboxylate

Foreword: The Strategic Importance of Halogenated Pyridine Carboxylic Acids

In the landscape of modern drug discovery and agrochemical development, pyridine carboxylic acids and their derivatives are foundational scaffolds. Their prevalence stems from their ability to act as bioisosteres for other functional groups, their capacity to form crucial hydrogen bonds with biological targets, and their metabolic stability. The introduction of a halogen, such as bromine, at a specific position on the pyridine ring, profoundly influences the molecule's electronic properties, lipophilicity, and metabolic fate. This strategic halogenation can lead to enhanced binding affinity, improved pharmacokinetic profiles, and novel intellectual property. 3-Bromopyridine-2-carboxylic acid, and its corresponding sodium salt, are exemplary of such vital building blocks, serving as key intermediates in the synthesis of a range of biologically active molecules. This guide provides a comprehensive technical overview of the synthesis, characterization, and significance of Sodium 3-bromopyridine-2-carboxylate, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Physicochemical Properties of 3-Bromopyridine-2-carboxylic Acid

A thorough understanding of the physicochemical properties of the parent carboxylic acid is essential before delving into its synthesis and the formation of its sodium salt.

| Property | Value | Source(s) |

| CAS Number | 30683-23-9 | [1][2] |

| Molecular Formula | C₆H₄BrNO₂ | [1][2] |

| Molecular Weight | 202.01 g/mol | [1][2][3] |

| Appearance | White to yellow powder | [1] |

| Melting Point | 141-144 °C | [1] |

| Boiling Point | 315.7 ± 27.0 °C (predicted) | [1] |

| Density | 1.813 g/cm³ (predicted) | [1] |

| InChI Key | KBDIRPOTVAODSA-UHFFFAOYSA-N | [2] |

| SMILES | O=C(O)c1ncccc1Br | [4] |

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that begins with the formation of a brominated pyridine precursor, followed by oxidation to the carboxylic acid, and culminating in the formation of the sodium salt. The following sections provide a detailed, step-by-step guide to a plausible and scientifically sound synthetic route.

Diagram of the Overall Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 3-Bromo-2-methylpyridine (Precursor)

The synthesis of the key intermediate, 3-bromo-2-methylpyridine, can be achieved through a multi-step process starting from 2-chloro-3-nitropyridine, which is then converted to 2-methyl-3-aminopyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom.

Protocol: Synthesis of 2-Methyl-3-aminopyridine

This protocol is adapted from a patented procedure for the synthesis of 2-methyl-3-bromopyridine.[5]

-

Preparation of 2-Methyl-3-nitropyridine: In a suitable reaction vessel, diethyl malonate is reacted with sodium metal to form the corresponding salt. To this, a toluene solution of 2-chloro-3-nitropyridine is added dropwise, and the mixture is heated to drive the condensation reaction. Following the reaction, an acidic workup with hydrochloric acid induces decarboxylation to yield 2-methyl-3-nitropyridine.[5]

-

Hydrogenation to 2-Methyl-3-aminopyridine: The resulting 2-methyl-3-nitropyridine is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is then subjected to hydrogenation in an autoclave under hydrogen pressure (e.g., 0.5 MPa) at a slightly elevated temperature (e.g., 30°C) for several hours.[5] Upon completion, the catalyst is filtered off, and the filtrate is concentrated to give 2-methyl-3-aminopyridine.

Protocol: Bromination of 2-Methyl-3-aminopyridine

This procedure follows a Sandmeyer-type reaction mechanism.[5]

-

Diazotization: Under cooling in an ice-salt bath, 2-methyl-3-aminopyridine (0.1 mol) is added to 48% hydrobromic acid (0.4 mol). The mixture is cooled to -5°C.

-

Bromine Addition: Bromine (0.3 mol) is added dropwise over 30-35 minutes, maintaining the temperature below 0°C.

-

Nitrite Addition: A 40% aqueous solution of sodium nitrite is then added dropwise over 1-1.5 hours, ensuring the temperature remains below 0°C. The reaction is stirred for an additional 30 minutes at this temperature.

-

Work-up and Isolation: The reaction mixture is carefully neutralized by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 20°C. The product is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-bromo-2-methylpyridine.[5]

Step 2: Oxidation to 3-Bromopyridine-2-carboxylic Acid

Adapted Protocol: Oxidation of 3-Bromo-2-methylpyridine

This protocol is adapted from the synthesis of 2-bromopyridine-3-carboxylic acid.[3]

-

Initial Oxidation: A mixture of 3-bromo-2-methylpyridine (e.g., 4.5 mmol) and potassium permanganate (KMnO₄, e.g., 2 mmol) in water (e.g., 20 ml) is heated to reflux. The reaction is monitored until the characteristic purple color of the permanganate disappears, indicating its consumption.

-

Further Oxidation: A second portion of KMnO₄ (e.g., 2 mmol) in water (e.g., 10 ml) is added to the reaction mixture, and reflux is continued until the purple color once again dissipates, ensuring complete oxidation.

-

Work-up and Isolation: The reaction mixture is cooled and the manganese dioxide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure. The concentrated solution is then acidified with concentrated hydrochloric acid, leading to the precipitation of the crude 3-bromopyridine-2-carboxylic acid.

-

Purification: The precipitate is collected by filtration and washed with cold water and cold diethyl ether to remove impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 3: Formation of this compound

The conversion of a carboxylic acid to its sodium salt is a straightforward acid-base neutralization.

Standard Protocol: Salt Formation

-

Dissolution: 3-Bromopyridine-2-carboxylic acid is dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Neutralization: A stoichiometric amount (1.0 equivalent) of a sodium base, such as sodium hydroxide or sodium ethoxide, is added portion-wise with stirring. The pH of the solution can be monitored to ensure complete neutralization.

-

Isolation: The resulting sodium salt can be isolated by removing the solvent under reduced pressure. If the salt is insoluble in the reaction solvent, it may precipitate out and can be collected by filtration. The isolated solid should be dried under vacuum to remove any residual solvent.

Characterization of 3-Bromopyridine-2-carboxylic Acid

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized 3-bromopyridine-2-carboxylic acid. The expected spectral data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be characteristic of the 3-bromo-2-carboxy substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should exhibit six signals, one for each of the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (typically >160 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching absorption for the carbonyl group (around 1700 cm⁻¹), and various C-C and C-N stretching vibrations characteristic of the pyridine ring.[6]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.[7] The fragmentation pattern would likely involve the loss of the carboxylic acid group.[8]

Applications in Drug Discovery and Development

3-Bromopyridine-2-carboxylic acid and its derivatives are valuable intermediates in the pharmaceutical industry. The pyridine ring is a common motif in many approved drugs, and the specific substitution pattern of this molecule allows for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the bromine-bearing carbon, as well as amide bond formation at the carboxylic acid group. This versatility enables the construction of complex molecular architectures with potential therapeutic applications.

Conclusion

The synthesis of this compound, while not a one-step process, relies on well-established and robust chemical transformations. From the strategic bromination of a pyridine precursor to the controlled oxidation of a methyl group and the final, simple acid-base neutralization, each step is crucial for obtaining the target molecule in good yield and purity. The resulting sodium salt, with its enhanced solubility and handling properties, is a valuable building block for the synthesis of novel compounds with potential applications in medicine and agriculture. This guide provides a comprehensive framework for the synthesis and characterization of this important chemical entity, empowering researchers to leverage its potential in their scientific endeavors.

References

- Stenutz, R. 3-bromopyridine-2-carboxylic acid. stenutz.eu. Accessed January 12, 2026.

- ChemicalBook. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9. chemicalbook.com. Accessed January 12, 2026.

- Kaiser, F. C., et al. (2010). 2-Bromopyridine-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o846.

- Custchem. 3-Bromopyridine-2-Carboxylic Acid Pharma Intermediates. custchem.com. Accessed January 12, 2026.

- Hong, S. & Chen, H. (2015). Synthetic method of 3-bromopyridine.

- Lin, Y., et al. (2014). Synthetic method for 3-bromopyridine.

- Royal Society of Chemistry. (2007).

- Finetech Industry Limited. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | CAS: 30683-23-9. finetechnology-ind.com. Accessed January 12, 2026.

- Li, J. (2015). Preparation method of 2-methyl-3-bromopyridine.

- ChemicalBook. 4-Bromopyridine-2-carboxylic acid(30766-03-1) 1H NMR spectrum. chemicalbook.com. Accessed January 12, 2026.

- ChemicalBook. 3-amino-5-bromopyridine-2-carboxylic acid(870997-85-6) 1H NMR spectrum. chemicalbook.com. Accessed January 12, 2026.

- Sigma-Aldrich. 2-Bromopyridine-3-carboxylic acid 97%. sigmaaldrich.com. Accessed January 12, 2026.

- Allen, C. F. H. & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.

- Chemistry LibreTexts. (2022). 21.

- Chemistry LibreTexts. (2023). 12.

- YouTube. (2023).

- Sigma-Aldrich. 2-Bromopyridine-3-carboxylic acid 97%. sigmaaldrich.com. Accessed January 12, 2026.

Sources

- 1. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | 30683-23-9 [chemicalbook.com]

- 2. 3-BROMOPYRIDINE-2-CARBOXYLIC ACID | CAS: 30683-23-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-Bromopyridine-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-bromopyridine-2-carboxylic acid [stenutz.eu]

- 5. CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]